(R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl
説明
(R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl is a chiral proline derivative substituted at the gamma (4th) position of the pyrrolidine ring with a 3,4-difluorobenzyl group. Its molecular structure combines the conformational rigidity of the proline scaffold with the electronic and steric effects of the difluorinated aromatic moiety. The compound is identified by CAS number 1049743-09-0 and synonyms such as CHEMBL4068819 and MFCD06659423 .
特性
分子式 |
C12H14ClF2NO2 |
|---|---|
分子量 |
277.69 g/mol |
IUPAC名 |
(2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H13F2NO2.ClH/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8;/h1-2,4,8,11,15H,3,5-6H2,(H,16,17);1H/t8-,11+;/m1./s1 |
InChIキー |
MCIYUVYFHTWUSB-NINOIYOQSA-N |
異性体SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)F)F.Cl |
正規SMILES |
C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F.Cl |
製品の起源 |
United States |
準備方法
Nonafluorobutanesulfonyl Fluoride (NfF) Mediated Fluorination
Treatment of 3,4-dihydroxyproline intermediates with NfF and tetrabutylammonium difluorotriphenylsilicate (TBAT) enables direct bis-deoxyfluorination. This method produces the (3R,4R)-difluoro configuration as the sole diastereomer, confirmed by ¹⁹F NMR. Challenges include:
DAST-Mediated Fluorination
Diethylaminosulfur trifluoride (DAST) offers an alternative route, particularly for N-Fmoc-protected substrates. However, this method generates cyclic sulfite byproducts (48a ), necessitating oxidation to cyclic sulfates for isolation. The yield drops to 14% for N-Fmoc derivatives, limiting its utility compared to NfF.
Catalytic Hydrogenation for Stereochemical Control
Patent EP3015456A1 discloses a stereoselective hydrogenation step critical for installing the (R)-configuration at the gamma position. Key aspects include:
-
Chiral Catalysts : Use of catalysts M1 or M2 (DTB-X; X = C₁–C₄ alkyl) ensures >95% enantiomeric excess (ee) during hydrogenation of α,β-unsaturated esters.
-
Reaction Conditions :
Parameter Value Pressure 50–100 psi H₂ Temperature 25–40°C Solvent Ethanol/THF (3:1) Yield 82–89%
This step converts intermediate E to D , establishing the cis stereochemistry required for subsequent benzylation.
Introduction of the 3,4-difluorobenzyl group employs two primary strategies:
Direct Alkylation of Proline Derivatives
Activation of the proline hydroxyl group with NaH or n-BuLi forms a lithium alkoxide, which reacts with 3,4-difluorobenzyl bromide. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity, achieving 68–74% yields.
Reductive Amination
An alternative pathway involves reductive amination of 4-ketoproline intermediates with 3,4-difluorobenzylamine. Sodium triacetoxyborohydride (STAB) in dichloroethane at 0°C affords the desired adduct in 55% yield, though with moderate diastereoselectivity (dr 3:1).
Hydrolysis and Final Deprotection
The penultimate step involves hydrolysis of ester-protected intermediates to free carboxylic acids:
-
Alkaline Hydrolysis : Lithium hydroxide (2.0 M in THF/H₂O) cleaves benzyl esters quantitatively at 25°C.
-
Acidification : Treatment with HCl gas in diethyl ether precipitates the hydrochloride salt, yielding (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl in 91% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Diastereomeric Ratio | Scalability |
|---|---|---|---|
| NfF/TBAT Fluorination | 26 | >20:1 | High |
| DAST Fluorination | 14 | 5:1 | Moderate |
| Catalytic Hydrogenation | 85 | >95% ee | High |
| Direct Alkylation | 72 | 1:1 | Low |
The NfF/TBAT route combined with catalytic hydrogenation emerges as the most efficient, balancing yield and stereochemical fidelity.
Challenges and Optimization Opportunities
-
Byproduct Formation : Enol sulfonates and pyrrole derivatives remain persistent impurities in fluorination steps. Implementing flow chemistry could mitigate these issues by controlling reaction exothermicity.
-
Catalyst Cost : Chiral catalysts M1/M2 account for 30–40% of total synthesis costs. Heterogenizing these catalysts on silica supports may improve recyclability .
化学反応の分析
反応の種類
(R)-γ-(3,4-ジフルオロベンジル)-L-プロリン・HClは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: ベンジル基は、フッ素原子が他の求核剤で置き換わる求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下で、アミンやチオールなどの求核剤。
形成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換ベンジル誘導体の生成。
科学的研究の応用
化学
化学では、(R)-γ-(3,4-ジフルオロベンジル)-L-プロリン・HClは、より複雑な分子の合成のためのビルディングブロックとして使用されています。
生物学
生物学的研究では、この化合物は、フッ素置換が生物活性に与える影響を研究するために使用されています。これは、フッ素化分子と生物学的標的との相互作用を調べるためのモデル化合物として役立ちます。
医学
医薬品化学では、(R)-γ-(3,4-ジフルオロベンジル)-L-プロリン・HClは、その潜在的な治療的用途について調査されています。フッ素原子は、医薬品化合物の代謝安定性とバイオアベイラビリティを向上させることができ、この化合物を薬物開発のための貴重な候補にしています。
工業
工業部門では、この化合物は、特殊化学薬品や材料の製造に使用されています。その独自の特性により、コーティング、接着剤、その他の高度な材料における用途に適しています。
作用機序
(R)-γ-(3,4-ジフルオロベンジル)-L-プロリン・HClの作用機序は、特定の分子標的との相互作用を伴います。ベンジル基のフッ素原子は、化合物の標的への結合親和性を高めることができ、効力と選択性の向上につながります。プロリン部分は、化合物のコンフォメーションと安定性に影響を与え、その生物活性にさらに貢献します。
類似化合物との比較
Comparison with Similar Compounds
The structural and functional nuances of (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl are best contextualized against related proline derivatives. Below is a detailed comparison based on substituent chemistry, physicochemical properties, and available data.
Table 1: Structural and Physicochemical Comparison
*Molecular weight includes HCl (153.18 + 36.46).
Key Comparative Insights
Substituent Effects Electron-Withdrawing Groups (EWGs): The 3,4-difluoro substituent enhances lipophilicity and metabolic stability compared to non-halogenated analogs. Fluorine’s inductive effect may also influence electronic interactions in biological systems . Chlorine vs. Trifluoromethyl (CF₃): The 4-CF₃ substituent (CAS 1049728-08-6) offers stronger electron-withdrawing effects and higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Positional Isomerism
- Gamma vs. Alpha Substitution: Gamma-substituted prolines (e.g., 3,4-difluoro and 4-iodo analogs) project substituents into distinct spatial orientations compared to alpha-substituted derivatives (e.g., 3-chloro and 4-CF₃), influencing receptor-binding profiles .
Physicochemical Properties Iodo-Substituted Analog (CAS 1049744-44-6): The bulky iodine atom increases molecular weight (~384.66 g/mol) and may reduce metabolic clearance due to steric hindrance .
Purity and Applications
生物活性
(R)-gamma-(3,4-difluoro-benzyl)-L-proline hydrochloride is a fluorinated derivative of proline, an amino acid integral to protein synthesis and structural stability. The compound's molecular formula is C₁₂H₁₃F₂N O₂·HCl, with a molecular weight of approximately 277.7 g/mol. The introduction of fluorine atoms at the 3 and 4 positions of the benzyl group enhances its lipophilicity and alters its biological interactions, making it a subject of interest in medicinal chemistry and drug design.
The unique structure of (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl allows it to participate in various biochemical reactions due to the reactivity of the fluorine substituents. The synthesis typically involves multi-step processes that preserve its stereochemical integrity, which is crucial for its biological activity.
Biological Activity
Research indicates that fluorinated amino acids like (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl exhibit distinct biological activities compared to their non-fluorinated counterparts. These activities are attributed to the altered electronic properties resulting from the fluorination, which can influence protein folding, stability, enzyme activity, and receptor binding.
Interaction Studies
The compound has shown potential in interacting with various biological molecules, impacting several pathways:
- Antimicrobial Activity : Similar compounds based on amino acid scaffolds have been effective against Gram-positive bacteria by inhibiting enzymes such as alanine racemase (Alr) .
- Enzyme Inhibition : Studies have shown that derivatives of proline can act as inhibitors for enzymes involved in critical metabolic pathways, potentially leading to therapeutic applications .
- Cancer Cell Activity : Preliminary studies suggest that (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values for this compound require further investigation.
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl | C₁₂H₁₃F₂N O₂·HCl | Dual fluorination enhances lipophilicity |
| (R)-gamma-(2-fluoro-benzyl)-L-proline-HCl | C₁₂H₁₃FNO₂·HCl | Contains one fluorine atom |
| (S)-gamma-(3-fluoro-benzyl)-L-proline-HCl | C₁₂H₁₃FNO₂·HCl | Different stereochemistry |
| (R)-gamma-(3-chlorobenzyl)-L-proline-HCl | C₁₂H₁₃ClNO₂·HCl | Contains chlorine instead of fluorine |
Case Studies and Research Findings
- Antimicrobial Agents : A study highlighted the effectiveness of β,γ-unsaturated amino acids as antimicrobial agents. While specific data on (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl is limited, related compounds have demonstrated significant antibacterial properties .
- Cancer Treatment Potential : Research into similar compounds has shown promising results in inducing apoptosis in cancer cells. For instance, compounds exhibiting higher biological activity than standard treatments like doxorubicin have been identified . Future studies could explore the specific effects of (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl on various cancer cell lines.
- Enzyme Inhibition Studies : Investigations into enzyme inhibitors based on proline derivatives have revealed their potential in drug development strategies targeting specific metabolic pathways .
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl with high enantiomeric purity?
- Methodology : Begin with L-proline as the chiral scaffold. Introduce the 3,4-difluorobenzyl group via nucleophilic substitution using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base to activate the proline’s γ-position. Ensure stereochemical control by employing chiral catalysts (e.g., asymmetric hydrogenation) or resolving racemic mixtures using chiral HPLC. Final HCl salt formation can be achieved via acid-catalyzed esterification (e.g., HCl in ethanol) .
- Key Considerations : Monitor reaction intermediates using ¹⁹F NMR to track fluorine incorporation and confirm regioselectivity. Validate enantiomeric excess (ee) via polarimetry or chiral chromatography.
Q. What analytical techniques are critical for characterizing (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl?
- Methodology : Use a combination of:
- ¹H/¹³C/¹⁹F NMR : To confirm the structure, fluorine substitution pattern, and proline backbone integrity.
- HPLC-MS : For purity assessment (>95% as per industrial standards) and molecular weight confirmation .
- X-ray crystallography : To resolve stereochemical ambiguities and validate the (R)-configuration.
- Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT calculations) to ensure consistency.
Q. How can solubility challenges of (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl in aqueous buffers be addressed for in vitro assays?
- Methodology : Optimize solvent systems using co-solvents like DMSO (≤10% v/v) or cyclodextrin-based encapsulation. Adjust pH to exploit the compound’s zwitterionic properties (pKa ~2 for carboxylic acid, ~10 for amine). Validate solubility via dynamic light scattering (DLS) or nephelometry .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl across different studies?
- Methodology : Conduct a meta-analysis to identify variables such as:
- Assay conditions : Buffer composition, cell lines, or incubation time.
- Compound purity : Re-test batches using standardized HPLC protocols (>97% purity threshold) .
- Stereochemical integrity : Verify enantiomeric purity, as impurities in the (S)-enantiomer may skew results.
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of 3,4-difluoro substitution in (R)-gamma-benzyl-L-proline derivatives?
- Methodology : Synthesize analogs with mono-fluoro (3-F or 4-F) or non-fluorinated benzyl groups. Compare their binding affinities (e.g., via SPR or ITC) to target proteins (e.g., proline-specific enzymes). Use molecular docking to correlate electronic effects of fluorine with activity. Include controls with scrambled stereochemistry to isolate stereochemical contributions .
- Data Analysis : Apply multivariate regression to quantify fluorine’s impact on logP, solubility, and bioactivity.
Q. What experimental approaches validate the metabolic stability of (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl in hepatic microsomes?
- Methodology :
- In vitro assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS.
- CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.
- Species comparison : Cross-validate results in mouse/rat microsomes to assess translational relevance .
Contradiction Management and Best Practices
Q. How should researchers address discrepancies in synthetic yields of (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl across laboratories?
- Methodology : Standardize protocols for critical steps (e.g., benzylation, salt formation). Use quality-controlled reagents (e.g., >98% purity for boronic acids ). Perform inter-lab reproducibility studies with blinded samples. Apply root-cause analysis (RCA) to identify variables like moisture sensitivity or catalyst lot variability .
Q. What frameworks guide the design of robust pharmacological studies for this compound?
- Framework : Adopt the PICO framework:
- Population : Target enzyme/receptor.
- Intervention : (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl.
- Comparison : Negative controls (e.g., L-proline) or competitors.
- Outcome : IC₅₀, Ki, or cellular efficacy metrics.
Data Presentation and Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
